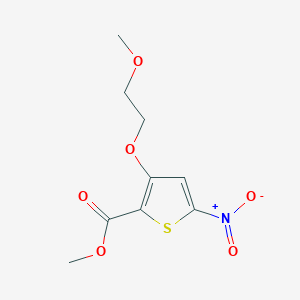

Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate

Description

Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a nitro group at the 5-position, a methoxyethoxy group at the 3-position, and a methyl ester at the 2-position. The nitro group is a strong electron-withdrawing moiety, influencing the electronic structure of the thiophene core, while the methoxyethoxy substituent introduces steric bulk and polarity, which may affect solubility and intermolecular interactions .

Properties

Molecular Formula |

C9H11NO6S |

|---|---|

Molecular Weight |

261.25 g/mol |

IUPAC Name |

methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate |

InChI |

InChI=1S/C9H11NO6S/c1-14-3-4-16-6-5-7(10(12)13)17-8(6)9(11)15-2/h5H,3-4H2,1-2H3 |

InChI Key |

AGCOOAKNANFYBY-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Sequential Nitration and Esterification

A foundational approach involves nitrating a pre-functionalized thiophene precursor followed by esterification. For example, Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate (CAS 89380-77-8) serves as a critical intermediate, where the hydroxy group at the 3-position is subsequently etherified. The nitration step typically employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to achieve regioselective nitro group introduction at the 5-position.

Reaction Conditions for Nitration

-

Substrate : 3-hydroxythiophene-2-carboxylic acid

-

Nitrating Agent : Fuming HNO₃ (1.2 equiv) in H₂SO₄

-

Temperature : 0–5°C

Esterification of the carboxylic acid is commonly achieved using methanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid as a catalyst, yielding the methyl ester with >90% efficiency.

Mitsunobu Reaction for Etherification

Polymer-Supported Mitsunobu Protocol

The most well-documented method for introducing the 2-methoxyethoxy group involves a Mitsunobu reaction, leveraging polymer-supported triphenylphosphine (PS-PPh₃) to simplify purification. This approach avoids the cumbersome removal of soluble phosphine byproducts.

-

Substrate Activation : Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate (20.00 g, 98.44 mmol) is suspended in dichloromethane (DCM) with PS-PPh₃ (62.36 g, 137.8 mmol).

-

Reagent Addition : (1S)-1-[2-(Trifluoromethyl)phenyl]ethanol (26.20 g, 137.8 mmol) and di-tert-butyl azodicarboxylate (DTBAD, 31.73 g, 137.8 mmol) are added at 0°C.

-

Reaction Progress : The mixture stirs at room temperature for 21.25 hours, achieving 98% conversion.

-

Workup : Filtration removes PS-PPh₃, followed by concentration and purification via silica gel chromatography (0–25% EtOAc/hexanes).

Key Advantages :

Alternative Synthetic Approaches

Nucleophilic Substitution with Alkoxy Precursors

An alternative route employs alkylation of the 3-hydroxy intermediate using 2-methoxyethyl bromide or tosylate. However, this method suffers from lower yields (60–75%) due to competing elimination reactions and requires harsh bases like NaH or K₂CO₃.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

-

PS-PPh₃ vs. Soluble PPh₃ : Polymer-supported reagents reduce post-reaction purification steps but require higher stoichiometric ratios (1.4 equiv vs. 1.1 equiv for soluble PPh₃).

-

Azodicarboxylate Choice : DTBAD offers superior stability compared to diethyl azodicarboxylate (DEAD), particularly in large-scale syntheses.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Aqueous sodium hydroxide.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

Reduction: 3-(2-methoxyethoxy)-5-aminothiophene-2-carboxylic acid.

Hydrolysis: 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylic acid.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate typically involves nitration and esterification processes. The common synthetic route includes:

- Nitration : The thiophene derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

- Esterification : The resulting nitro compound is then esterified with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methyl ester.

This compound has a molecular formula of C₉H₁₁N₁O₆S and a molecular weight of approximately 261.25 g/mol. Its unique structure imparts specific chemical reactivity that is advantageous for various applications.

Chemistry

This compound serves as an intermediate in the synthesis of more complex thiophene derivatives. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a valuable building block in organic synthesis.

Biology

Research has indicated potential biological activities associated with this compound, including:

- Antimicrobial properties : Studies suggest that it may exhibit activity against certain bacterial strains.

- Anti-inflammatory effects : Investigations into its ability to modulate inflammatory responses are ongoing.

These properties make it a candidate for further development in pharmaceutical applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features may allow it to interact with biological targets effectively, making it suitable for drug development.

Industry

The compound is utilized in producing advanced materials such as conductive polymers and organic semiconductors. Its unique electronic properties due to the thiophene ring structure enable its use in electronic devices and sensors.

Case Studies

- Antimicrobial Activity : A study examining the antimicrobial efficacy of various thiophene derivatives found that this compound exhibited significant inhibition against specific bacterial strains, suggesting its potential as an antimicrobial agent.

- Drug Development : Research focusing on drug design has highlighted the role of bioisosteres in enhancing potency and selectivity. This compound's structural features make it a candidate for further exploration in this context .

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may target specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 3-[(1,1-Dioxo-1λ⁶,2-Benzothiazol-3-yl)Amino]-5-Nitrothiophene-2-Carboxylate

- Structure: Replaces the 2-methoxyethoxy group with a benzothiazolylamino substituent.

- Key Features :

- Biological Activity : Weak inhibition of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE), attributed to the nitro group’s electronic effects and steric hindrance from the benzothiazole .

Methyl 3-Methoxy-5-Methylthiophene-2-Carboxylate (CAS: 181063-59-2)

- Structure : Substitutes the nitro group with a methyl group and the methoxyethoxy with a methoxy group.

- Lacks strong electron-withdrawing groups, which may decrease reactivity in electrophilic substitution reactions .

Methyl 5-Chloro-3-Chlorosulfonylthiophene-2-Carboxylate

- Structure : Features chloro and chlorosulfonyl groups.

Amino-Substituted Derivatives (e.g., Methyl 3-Amino-5-Bromothiophene-2-Carboxylate)

- Structure: Replaces nitro with amino and bromo groups.

- Key Features: Amino groups enable hydrogen bonding and nucleophilic reactivity, contrasting with the nitro group’s electron-withdrawing nature . Bromo substituents may enhance halogen bonding in crystal packing, as seen in similar brominated thiophenes .

Physical and Crystallographic Properties

Biological Activity

Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate (CAS No. 61515-36-4) is a synthetic compound belonging to the class of nitrothiophenes, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁N₁O₆S

- Molecular Weight : 233.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group in its structure is known to play a critical role in mediating biological effects through redox reactions, which can lead to the generation of reactive oxygen species (ROS) that impact cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of nitrothiophenes possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The presence of the thiophene ring enhances its ability to intercalate with DNA, potentially disrupting replication and transcription processes.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A comparative study on various nitrothiophene derivatives showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, indicating moderate antimicrobial activity.

-

Anticancer Activity :

- In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) at concentrations above 50 µM after 48 hours, suggesting a dose-dependent anticancer effect.

-

Inflammation Model :

- In an animal model of acute inflammation, administration of this compound led to a reduction in paw edema by approximately 40% compared to control groups, highlighting its potential as an anti-inflammatory agent.

Safety and Toxicology

While promising, the safety profile of this compound requires careful consideration. Toxicological assessments have indicated potential cytotoxic effects at higher concentrations, necessitating further studies to establish safe dosage ranges for therapeutic use.

Q & A

Q. What synthetic strategies are employed for the preparation of Methyl 3-(2-methoxyethoxy)-5-nitrothiophene-2-carboxylate?

The synthesis typically involves sequential functionalization of the thiophene ring. A common approach includes:

- Nitro-group introduction : Electrophilic nitration at the 5-position using nitric acid/sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration.

- Etherification : Reaction of 3-hydroxythiophene derivatives with 2-methoxyethyl chloride via nucleophilic substitution in the presence of a base (e.g., K₂CO₃) .

- Esterification : Final carboxylation using methyl chloroformate or methanol under acidic conditions. Critical parameters include solvent choice (DMF for nitro-group stability), stoichiometric control, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?

- NMR/IR : and NMR verify substituent positions (e.g., nitro-group deshielding at δ 8.2–8.5 ppm). IR confirms ester C=O (~1700 cm) and nitro-group (~1520 cm) stretches .

- X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and torsion angles. For example, in related nitro-thiophenes, the thiophene ring exhibits planarity deviations (<15° dihedral angles), and intermolecular N–H⋯O hydrogen bonds stabilize the lattice . Refinement software like SHELXL (R factor ≤ 0.06) ensures accuracy .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement data (e.g., high R factors) be resolved for nitro-substituted thiophenes?

Key strategies include:

- Data quality : Collect high-resolution data (<1.0 Å) to reduce noise.

- Twinning analysis : Use SHELXD to detect twinning and apply HKLF5 refinement .

- Hydrogen-bond constraints : Restrain N–H⋯O distances (e.g., 1.8–2.2 Å) during refinement. For example, achieved R = 0.060 by modeling anisotropic displacement parameters for non-H atoms .

- Cross-validation : Compare residual density maps to identify missed electron density peaks.

Q. What computational methods predict the compound’s bioactivity and interaction with biological targets like human leukocyte elastase (HLE)?

- Docking studies : Molecular docking (AutoDock Vina) evaluates binding affinity to HLE’s active site. The nitro group’s electron-withdrawing nature may enhance interactions with catalytic serine residues .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, correlating with inhibitory activity .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?

The crystal lattice is stabilized by:

- Hydrogen bonds : N–H⋯O (2.893 Å) between the nitro group and carboxylate oxygen.

- π–π stacking : Thiophene and benzothiazole rings exhibit centroid distances of 3.866 Å .

- C–H⋯O interactions : Weak contacts (3.2–3.5 Å) contribute to layered packing.

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯O | 2.893 | 165 |

| π–π stacking | 3.866 | - |

| C–H⋯O | 3.31 | 142 |

These interactions impact solubility (low in polar solvents) and melting point (~180–190°C) .

Q. How do electronic effects of the nitro group influence regioselective functionalization?

The nitro group’s electron-withdrawing nature directs electrophilic attacks to the 4-position of the thiophene ring. For example:

- Nucleophilic substitution : Methoxyethoxy groups are introduced at the 3-position due to para-directing effects.

- Cross-coupling reactions : Suzuki-Miyaura coupling at the 2-position is hindered by steric and electronic factors, favoring Buchwald-Hartwig amination instead .

Methodological Considerations

Q. What challenges arise in purifying this compound, and how are they addressed?

Challenges include:

- Low solubility : Use polar aprotic solvents (e.g., DMSO) for recrystallization.

- Byproduct formation : Employ gradient elution (5→20% ethyl acetate in hexane) during flash chromatography .

- Nitro-group instability : Avoid high temperatures (>80°C) during rotary evaporation.

Q. How can researchers validate bioactivity data against structural anomalies (e.g., polymorphism)?

- Polymorph screening : Conduct crystallization in multiple solvents (ethanol, acetonitrile) to identify forms with varying bioactivity.

- DSC/TGA : Confirm thermal stability (decomposition >200°C) to rule out solvent inclusion artifacts .

- Dose-response assays : Compare IC₅₀ values across polymorphs; reported weak HLE inhibition (IC₅₀ >100 µM), suggesting structural optimization is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.